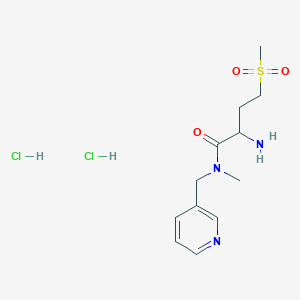![molecular formula C12H21NO4 B1377486 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid CAS No. 1782226-06-5](/img/structure/B1377486.png)
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1782226-06-5 . It has a molecular weight of 243.3 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (BOC) as a protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H21NO4/c1-5-9-8(10(14)15)6-7-13(9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The tert-butyloxycarbonyl (BOC) group is used as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 243.3 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-2-ethylpyrrolidine-3-carboxylic acid .Applications De Recherche Scientifique
Pharmaceutical Research
The compound 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid is likely to serve as a building block in the synthesis of innovative pharmaceutical compounds. Its structure may allow for the development of targeted therapies for a range of health conditions, including neurological disorders and metabolic diseases .
Chiral Separation in Drug Synthesis
This compound could be involved in chiral separation processes, which are crucial in the production of certain medications like anti-HCV drugs. An example is the separation of chiral components in the synthesis of Velpatasvir .
Organic Synthesis
The tert-butoxy group is often used as a protective group in organic synthesis, suggesting that our compound could be used to protect reactive parts of molecules during complex chemical reactions .
Amino Acid Derivative Research
Given its similarity to other tert-butoxycarbonyl-protected amino acids, it might be used in the study of amino acid ionic liquids (AAILs) and their applications in organic synthesis .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The mode of action of 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid involves the protection of amines under aqueous conditions . The compound can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the compound in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The biochemical pathway affected by 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid is the amine protection pathway . The compound acts as a protecting group for amines, preventing them from reacting with other substances during a chemical reaction . This allows for selective reactions to occur on other parts of the molecule .
Pharmacokinetics
The compound is known to be stable under normal storage conditions .
Result of Action
The result of the action of 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid is the protection of amines during organic synthesis . This allows for selective reactions to occur on other parts of the molecule, leading to the successful synthesis of complex organic compounds .
Action Environment
The action of 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid is influenced by environmental factors such as temperature and pH . The compound is stable under normal storage conditions , but its reactivity can be influenced by changes in these environmental factors .
Propriétés
IUPAC Name |
2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-9-8(10(14)15)6-7-13(9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNSLQDWJVZTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid | |
CAS RN |
1782226-06-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)


![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)
![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)

![1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride](/img/structure/B1377414.png)



![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1377421.png)

![4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid](/img/structure/B1377423.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)